Home > Products > Screening Compounds P12326 > 2,3-dimethoxy-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
2,3-dimethoxy-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide - 932970-01-9

2,3-dimethoxy-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Catalog Number: EVT-6650983
CAS Number: 932970-01-9
Molecular Formula: C22H29N3O6S
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-6-nitro-3-phenyl-2,3-dihydroisoindol-1-one (15)

Compound Description: Compound 15 is a five-membered-ring isoindol-1-one derivative developed as a potential 5-HT1A receptor ligand with improved in vivo stability compared to p-MPPI []. It exhibits very high binding affinity to the 5-HT1A receptor, with a Ki value of 0.05 nM [].

3-Hydroxy-6-iodo-2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-3-phenyl-2,3-dihydroisoindol-1-one (18)

Compound Description: Compound 18 is another isoindol-1-one analog designed to target the 5-HT1A receptor with improved metabolic stability. It demonstrates high affinity for the receptor, exhibiting a Ki value of 0.65 nM [].

Relevance: Similar to compound 15 and the target compound, compound 18 also possesses the characteristic 4-(2-methoxyphenyl)piperazin-1-yl]ethyl fragment. The primary distinction lies in the presence of an iodine substituent and a hydroxyl group on the isoindol-1-one ring, features absent in both the target compound and compound 15. The iodine substitution aimed to enable radiolabeling for potential use in imaging studies [].

6-Iodo-2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-3-phenyl-2,3-dihydroisoindol-1-one (21)

Compound Description: Compound 21 is an iodinated isoindol-1-one derivative designed as a potential 5-HT1A receptor ligand. It exhibits high affinity for the receptor with a Ki value of 0.07 nM, comparable to compound 15 [].

Relevance: This compound shares the same 4-(2-methoxyphenyl)piperazin-1-yl]ethyl core structure as compounds 15 and 18 and the target compound, 2,3-dimethoxy-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide. The key difference lies in the presence of an iodine substituent on the isoindol-1-one ring, aimed at enabling radiolabeling for potential imaging applications []. The absence of the hydroxyl group differentiates it from compound 18.

5-(4-Bromophenyl)-1-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyrrolidin-2-one (25)

Compound Description: Compound 25 is a pyrrolidin-2-one derivative investigated as a 5-HT1A receptor ligand. It shows moderate affinity for the receptor, with a Ki value of 1.09 nM [].

5-(4-Iodophenyl)-1-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyrrolidin-2-one (27)

Compound Description: Compound 27 is another pyrrolidin-2-one derivative designed to target the 5-HT1A receptor. It displays moderate affinity for the receptor, with a Ki value of 2.54 nM [].

Relevance: Similar to compound 25, compound 27 also contains the 4-(2-methoxyphenyl)piperazin-1-yl]ethyl fragment found in the target compound, 2,3-dimethoxy-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide. The distinguishing feature of compound 27 is the presence of an iodine atom instead of bromine on the pyrrolidin-2-one ring. This iodine substitution allows for potential radiolabeling, highlighting its potential as an imaging agent [].

2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydroisoindol-1-one (29)

Compound Description: Compound 29 is a simple 2,3-dihydroisoindol-1-one derivative evaluated for its 5-HT1A receptor binding affinity. It demonstrates weaker affinity compared to the other isoindol-1-one analogs, with a Ki value of 14.9 nM [].

Relevance: Compound 29 shares the same 4-(2-methoxyphenyl)piperazin-1-yl]ethyl structural core as several other related compounds and the target compound, 2,3-dimethoxy-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide. Its primary difference lies in the unsubstituted nature of its isoindol-1-one ring, lacking the nitro group, phenyl substituent, or iodine present in compounds 15, 18, and 21, respectively. This simplification likely contributes to its lower binding affinity [].

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12) (1)

Compound Description: PB12 is a benzamide derivative initially characterized as a potent and selective dopamine D4 receptor ligand []. Modifications of its structure, particularly changes in the aromatic ring attached to the piperazine nitrogen and elongation of the alkyl chain, were investigated to enhance its affinity for the dopamine D3 receptor [].

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (19)

Compound Description: Compound 19 is a high-affinity dopamine D3 receptor ligand (Ki = 0.38 nM) with high selectivity over D2, D4, 5-HT1A, and α1 receptors []. This compound resulted from structural modifications to PB12, involving elongation of the alkyl chain to a butyl group and substitution of the 4-chlorophenyl with a 2,3-dichlorophenyl on the piperazine [].

N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}benzamide (WC 44)

Compound Description: WC 44 is a full agonist for the dopamine D3 receptor []. Its administration to mice demonstrated a delay in the onset and a reduction in the total number and frequency of involuntary head twitches induced by 2,5-dimethoxy-4-iodoamphetamine (DOI) [].

N-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide (WW-III-55)

Compound Description: WW-III-55 is a partial agonist for the dopamine D3 receptor []. It showed similar effects to WC 44 in mitigating DOI-induced head twitching in mice, albeit potentially with a different efficacy due to its partial agonist nature [].

N-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl] phenyl)sulfonyl]benzamide (Navitoclax)

Compound Description: Navitoclax is a potent inhibitor targeting Bcl-2, Bcl-xL, and Bcl-w, proteins involved in apoptosis regulation []. Its use in combination with a CDK5 inhibitor, which reduces Mcl-1 levels, showed synergistic inhibition of cell growth and induction of apoptosis in pancreatic cancer cell lines [].

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethyl-cyclohex-1-en-1-yl]methyl}-1-piperazinyl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b] pyridin-5-yloxy)benzamide (Venetoclax)

Compound Description: Venetoclax is a potent BCL-2 inhibitor used in the treatment of various hematologic malignancies [, , , ]. Its metabolism in humans primarily involves enzymatic oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction [].

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax, formed during oxidative stress degradation []. It arises from the oxidation of the piperazine nitrogen in Venetoclax []. VNO can undergo a [, ] Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity (VHA) [].

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another impurity of Venetoclax, formed through a [, ] Meisenheimer rearrangement of Venetoclax N-oxide []. This rearrangement involves migration of the oxygen from the piperazine nitrogen to the adjacent carbon, creating a hydroxylamine moiety [].

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a significant metabolite of Venetoclax, resulting from the nitro reduction of the parent drug []. It represents approximately 13% of the administered dose recovered in feces [].

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major metabolite of Venetoclax in humans, formed through oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring []. It constitutes about 12% of the total drug-related material in circulation []. M27 is considered a disproportionate human metabolite, meaning it is formed to a greater extent in humans compared to preclinical species used for safety testing [].

N-(4-(4-Arylpiperazin-1-yl)butyl)arylcarboxamides

Compound Description: This represents a general class of compounds that were explored as potential dopamine D3 receptor ligands []. This series was derived from modifications to PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide), a potent and selective dopamine D4 receptor ligand. The modifications involved variations in the aryl group attached to the piperazine nitrogen, as well as elongation of the alkyl chain from an ethyl to a butyl group [].

N-{4-[2-(4-Aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides

Compound Description: This series of compounds was designed and synthesized as potential 5-HT1A receptor ligands, inspired by the arylpiperazine structural motif found in aripiprazole, a known 5-HT1A receptor ligand [].

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

Compound Description: This specific compound was investigated for its structural features, including the conformation of its piperazine ring and the dihedral angles between the aromatic rings []. It was found that the piperazine ring adopts a chair conformation, and an intramolecular C–H⋯O hydrogen bond is present [].

Properties

CAS Number

932970-01-9

Product Name

2,3-dimethoxy-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

IUPAC Name

2,3-dimethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide

Molecular Formula

C22H29N3O6S

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C22H29N3O6S/c1-29-18-9-7-17(8-10-18)24-12-14-25(15-13-24)32(27,28)16-11-23-22(26)19-5-4-6-20(30-2)21(19)31-3/h4-10H,11-16H2,1-3H3,(H,23,26)

InChI Key

ZWLGZUHIZCBPFY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=C(C(=CC=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=C(C(=CC=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.